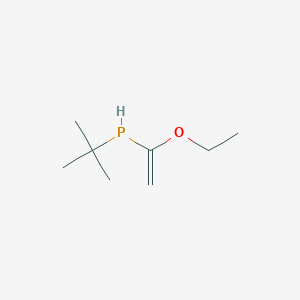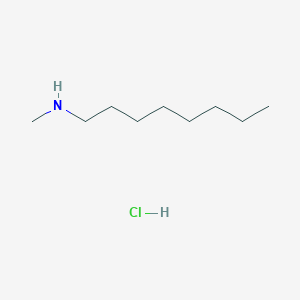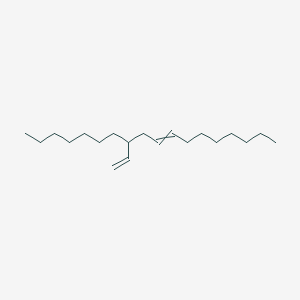
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone is an aromatic ketone compound characterized by the presence of chloro, nitro, and fluoro substituents on its phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone product. The reaction can be represented as follows:
2-Chloro-4-nitrobenzoyl chloride+4-fluorobenzenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the oxidation of the methanone group.
Aplicaciones Científicas De Investigación
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
(2-Chloro-4-nitrophenyl)(4-fluorophenyl)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloro, nitro, and fluoro groups on the phenyl rings enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Número CAS |
143128-38-5 |
|---|---|
Fórmula molecular |
C13H7ClFNO3 |
Peso molecular |
279.65 g/mol |
Nombre IUPAC |
(2-chloro-4-nitrophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFNO3/c14-12-7-10(16(18)19)5-6-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |
Clave InChI |
XNURPOHNMAQWTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)


![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)


![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)


![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
